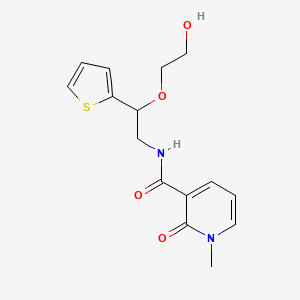

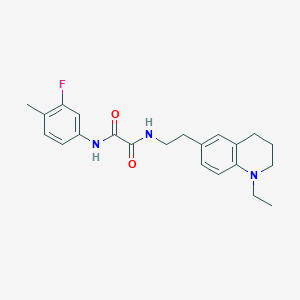

N-(1-(1-(4-氯苯基)-1H-1,2,3-三唑-4-甲酰)哌啶-4-基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

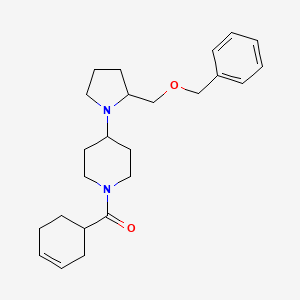

The compound contains several functional groups including a 1H-1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .科学研究应用

Prostacyclin (PGI2) Agonists

Prostacyclin (PGI2) is an endogenous molecule generated in vascular endothelial cells. It plays a crucial role in inhibiting platelet adhesion, aggregation, and vasoconstriction. However, the direct therapeutic application of PGI2 is limited due to its chemical instability. Researchers have explored novel IP (PGI2 receptor) agonists that mimic PGI2’s effects without its drawbacksN-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide has been identified as a potent and selective IP agonist, displaying a long duration of action .

Antiproliferative Activity in Cancer Research

Derivatives of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide have been evaluated for their antiproliferative effects against various human cell lines. These studies suggest potential applications in cancer research, particularly as agents that inhibit cell proliferation.

Electrochemical Oxidation

Research on the electrochemical oxidation of piperidin-4-ones related to this compound highlights their potential in synthetic chemistry applications. The ability to undergo electrochemical transformations makes them valuable tools for designing new molecules and functional materials.

Heterocyclic Chemistry

The triazole moiety in this compound contributes to its unique properties. Researchers explore its reactivity and potential applications in heterocyclic chemistry. Triazoles are versatile building blocks for drug discovery and materials science .

Drug Design and Optimization

Given its structural features, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide may serve as a scaffold for designing new drugs. Medicinal chemists can modify specific regions to enhance pharmacokinetic properties, selectivity, and efficacy .

Synthetic Methodology

The synthesis of this compound involves several key steps, including nucleophilic ring-opening and selective O-alkylation. Researchers interested in synthetic methodology can study these reactions and potentially apply similar strategies to other molecules .

安全和危害

作用机制

Target of Action

Similar compounds have been found to target thecAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.

Mode of Action

This can result in a variety of downstream effects, depending on the specific nature of the interaction and the cellular context .

Biochemical Pathways

cellular signaling and regulation . The downstream effects of these changes would depend on a variety of factors, including the specific nature of the interaction and the cellular context .

Pharmacokinetics

Similar compounds have been found to have high intestinal absorption and are considered to be substrates for p-glycoprotein . These properties could impact the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines . The specific effects would likely depend on a variety of factors, including the compound’s specific mode of action, the cellular context, and the individual’s overall health status .

属性

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-15-3-2-4-16(13-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-7-5-17(23)6-8-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZMZZAKMDGFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2758936.png)

![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)

![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)